3-(2-Pyridyl)-1-propanol Hydrochloride chemical properties
3-(2-Pyridyl)-1-propanol Hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 3-(2-Pyridyl)-1-propanol and its Hydrochloride Salt
Introduction
3-(2-Pyridyl)-1-propanol is a bifunctional organic molecule that serves as a valuable heterocyclic building block in synthetic chemistry. Featuring both a nucleophilic primary alcohol and a basic, metal-coordinating pyridine ring, it offers versatile reactivity for the construction of more complex molecular architectures. While it is commercially available, comprehensive data, particularly for its hydrochloride salt, remains sparse in publicly accessible literature. This guide aims to provide a consolidated technical overview of its known properties, supplemented with expert-based predictions and practical methodologies relevant to researchers, chemists, and drug development professionals. We will explore the physicochemical properties of the free base, infer the characteristics of its hydrochloride salt, propose a viable synthetic pathway, and detail a robust analytical method for purity determination, thereby offering a foundational understanding for its application in the laboratory.
Physicochemical Properties
The majority of available data pertains to the free base form of 3-(2-Pyridyl)-1-propanol. The hydrochloride salt, being a salt, is expected to be a crystalline solid with a higher melting point and greater solubility in polar solvents.
3-(2-Pyridyl)-1-propanol (Free Base)
This form is typically a liquid at room temperature.
| Property | Value | Source(s) |
| CAS Number | 2859-68-9 | [1] |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| Appearance | Colorless to light yellow/brown liquid | - |
| Melting Point | 34 °C | [2] |
| Boiling Point | 260.2 °C (at 760 mmHg) | [2] |
| Density | ~1.1 g/cm³ | [2] |
| Refractive Index | ~1.531 | [2] |
| Flash Point | >110 °C (>230 °F) | [2] |
3-(2-Pyridyl)-1-propanol Hydrochloride
| Property | Predicted Value / Characteristic | Rationale |
| CAS Number | 100439-66-5 | - |
| Appearance | White to off-white crystalline solid | Amine salts are typically crystalline solids. |
| Melting Point | Significantly > 34 °C | Ionic compounds have strong lattice energies, resulting in higher melting points compared to their free bases. |
| Solubility | High solubility in water and polar protic solvents (e.g., ethanol, methanol). Low solubility in nonpolar organic solvents (e.g., hexanes, diethyl ether). | The ionic nature of the salt facilitates strong interactions with polar solvent molecules. |
Chemical Structure Diagram
Caption: Chemical structures of the free base and hydrochloride salt.
Predicted Spectroscopic Data
Predicted ¹H NMR Spectrum (in CDCl₃)
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Pyridine Ring Protons (4H):
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H6 (doublet, ~8.5 ppm): Located ortho to the nitrogen, it is the most deshielded aromatic proton.
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H4 (triplet of doublets, ~7.6 ppm): Coupled to H3 and H5.
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H5 (triplet, ~7.2 ppm): Coupled to H4 and H6.
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H3 (doublet, ~7.1 ppm): Located ortho to the propyl substituent.
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Propyl Chain Protons (7H):
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-CH₂-OH (triplet, ~3.7 ppm): Methylene group attached to the electronegative oxygen atom.
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Py-CH₂- (triplet, ~2.9 ppm): Methylene group attached to the pyridine ring.
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-CH₂-CH₂-CH₂- (quintet/multiplet, ~2.0 ppm): Central methylene group, coupled to the other two methylene groups.
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-OH (broad singlet, variable): The chemical shift is concentration and temperature-dependent; may exchange with D₂O.
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Predicted ¹³C NMR Spectrum (in CDCl₃)
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Pyridine Ring Carbons:
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C2 (~160 ppm): Carbon bearing the propyl substituent.
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C6 (~149 ppm): Carbon ortho to nitrogen.
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C4 (~136 ppm): Carbon para to nitrogen.
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C5 (~123 ppm): Carbon meta to nitrogen.
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C3 (~121 ppm): Carbon ortho to the propyl substituent.
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Propyl Chain Carbons:
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-CH₂-OH (~62 ppm): Carbon attached to oxygen.
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Py-CH₂- (~38 ppm): Carbon attached to the pyridine ring.
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-CH₂-CH₂-CH₂- (~32 ppm): Central carbon of the propyl chain.
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Synthesis and Manufacturing
A common and reliable method for synthesizing 3-(2-Pyridyl)-1-propanol is through the reduction of an ester precursor, such as ethyl 3-(2-pyridyl)propanoate. This precursor can be synthesized from the reaction of 2-aminopyridine with ethyl acrylate[3]. The final reduction step is a standard transformation in organic synthesis.
Proposed Synthetic Pathway
Caption: Proposed synthesis via ester reduction.
Conceptual Protocol: Reduction of Ethyl 3-(2-pyridyl)propanoate
Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to primary alcohols. Anhydrous THF is used as the solvent because LiAlH₄ reacts violently with protic solvents like water or ethanol. The reaction is performed at 0 °C initially to control the exothermic reaction, followed by warming to ensure completion. An aqueous workup is required to quench the excess reagent and hydrolyze the intermediate aluminum alkoxide complex.
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Inert Atmosphere: Set up a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet.
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Reagent Preparation: Suspend LiAlH₄ (1.1 equivalents) in anhydrous tetrahydrofuran (THF) and cool the slurry to 0 °C in an ice bath.
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Substrate Addition: Dissolve ethyl 3-(2-pyridyl)propanoate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ slurry via the dropping funnel, maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
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Quenching: Carefully quench the reaction by slowly adding water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
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Extraction & Purification: Filter the resulting aluminum salts and extract the filtrate with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation or column chromatography.
Applications in Research and Drug Development
3-(2-Pyridyl)-1-propanol serves as a versatile intermediate for creating more complex molecules. Its value lies in its two distinct functional groups.
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As a Bifunctional Building Block: The terminal hydroxyl group is a potent nucleophile, ideal for forming esters, ethers, and for substitution reactions. The pyridine ring can act as a base, a ligand for metal catalysts, or a hydrogen bond acceptor, making it a key pharmacophore in medicinal chemistry.
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Ligand Synthesis: The pyridine nitrogen is an excellent coordinating atom for a wide range of transition metals. The alcohol can be further functionalized to create bidentate or tridentate ligands for use in catalysis or the development of novel inorganic complexes.
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Medicinal Chemistry Scaffold: Pyridine rings are prevalent in pharmaceuticals. This molecule provides a simple scaffold to build upon, allowing for the extension of a side chain that can be modified to optimize binding to biological targets. While structurally distinct, the propanolamine moiety is a key feature in many beta-blockers, such as Propranolol, highlighting the pharmaceutical relevance of this structural class[4]. Researchers can use 3-(2-Pyridyl)-1-propanol as a starting point for synthesizing novel compounds for screening in various disease models. For example, it could be used as an intermediate in the synthesis of novel enzyme inhibitors or receptor antagonists[4][5][6].
Analytical Methodologies: Purity Determination by RP-HPLC
A robust analytical method is critical for quality control. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is well-suited for determining the purity of polar aromatic compounds like 3-(2-Pyridyl)-1-propanol.
Workflow for HPLC Purity Analysis
Caption: Workflow for purity analysis by HPLC.
Protocol: Purity Analysis by RP-HPLC
Causality: This method is designed to be a self-validating system. A C18 column is chosen for its ability to retain moderately polar compounds. The mobile phase, a mixture of acetonitrile and a phosphate buffer at an acidic pH, ensures the pyridine nitrogen is protonated, leading to sharp, symmetrical peaks. UV detection at ~262 nm is selected as it corresponds to a typical absorbance maximum for the pyridine ring, providing high sensitivity.
1. Chromatographic Conditions
| Parameter | Recommended Value |
| Instrument | HPLC or UPLC system with UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector Wavelength | 262 nm |
| Run Time | 15 minutes |
2. Preparation of Solutions
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Phosphate Buffer (pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.
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Mobile Phase: Mix 200 mL of acetonitrile with 800 mL of the prepared phosphate buffer. Degas before use.
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Diluent: Use the mobile phase as the diluent.
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Standard Solution (approx. 100 µg/mL): Accurately weigh ~10 mg of 3-(2-Pyridyl)-1-propanol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
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Sample Solution (approx. 100 µg/mL): Prepare in the same manner as the Standard Solution using the sample to be analyzed.
3. System Suitability
Before sample analysis, the system must be validated.
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Equilibrate the column with the mobile phase until a stable baseline is achieved.
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Make five replicate injections of the Standard Solution.
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The system is suitable for use if:
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The relative standard deviation (RSD) of the peak area for the five replicates is ≤ 2.0%.
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The theoretical plates for the main peak are ≥ 2000.
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The tailing factor for the main peak is ≤ 1.5.
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4. Procedure
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Inject the diluent (blank) to ensure no interfering peaks are present.
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Inject the Sample Solution in duplicate.
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Record the chromatograms and integrate the peak areas.
5. Calculation
Calculate the purity of the sample using the area normalization method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Handling, Storage, and Safety
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Safety: 3-(2-Pyridyl)-1-propanol is classified as an irritant. It may cause skin and serious eye irritation[7]. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Use in a well-ventilated area or a fume hood[2].
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
3-(2-Pyridyl)-1-propanol is a foundational building block with significant potential in synthetic and medicinal chemistry. While a comprehensive public dataset on its properties, particularly for the hydrochloride salt, is lacking, its chemical nature allows for reliable prediction of its behavior and characteristics. By understanding its fundamental physicochemical properties, plausible synthetic routes, and robust analytical methodologies, researchers can effectively utilize this versatile intermediate for the development of novel ligands, pharmaceutical agents, and other high-value chemical entities.
References
-
PubChem. (n.d.). Pyripropanol. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
- Google Patents. (n.d.). US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives.
- Eureka. (2020). 2-amino-3-hydroxypyridine and its preparation method and purification method.
-
PubChem. (n.d.). 3-Pyridinepropanol. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
Sources
- 1. (±)-Propranolol hydrochloride - CAS-Number 318-98-9 - Order from Chemodex [chemodex.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Ethyl 3-(pyridin-2-ylamino)propanoate CAS#: 103041-38-9 [m.chemicalbook.com]
- 4. 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]
- 5. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]
- 6. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]
- 7. 3-Pyridinepropanol | C8H11NO | CID 17861 - PubChem [pubchem.ncbi.nlm.nih.gov]
